3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. The final step involves the formation of the azabicyclo[2.2.2]octane structure. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and various catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the bicyclic structure provides stability and specificity. This compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Trifluoromethyl)phenyl]oxy}-1-azabicyclo[2.2.2]octane
- 3-{[4-(Trifluoromethyl)pyridine-2-yl]oxy}-1-azabicyclo[2.2.2]octane
- 3-{[4-(Trifluoromethyl)thiazol-2-yl]oxy}-1-azabicyclo[2.2.2]octane
Uniqueness
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and enhances its potential interactions with biological targets. The trifluoromethyl group further increases its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-1-4-16-11(17-10)19-9-7-18-5-2-8(9)3-6-18/h1,4,8-9H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDPPWQHTMZQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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